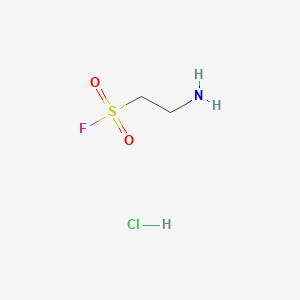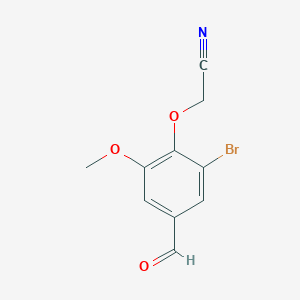
(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da and a monoisotopic mass of 268.968750 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrNO3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Generation and Reactivity of Aryl Enol Radical Cations
A study by Schepp (2004) demonstrated the formation and characteristics of aryl enol radical cations. The research utilized a related compound, 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, to explore the formation and protonation of the alpha-acyl 4-methoxybenzyl radical. This study sheds light on the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in generating similar radical cations under acidic conditions in acetonitrile (Schepp, 2004).
Antimicrobial Activity of Derivatives
Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This study demonstrates the potential of derivatives of this compound in exhibiting significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Application in Synthesis of Cryptands
Sholl and Sutherland (1992) utilized a compound related to this compound in the synthesis of phenolic cryptands. This study highlights the use of such compounds in forming cryptands, which are molecules capable of acting as hosts in molecular recognition processes (Sholl & Sutherland, 1992).
Anti-Mycobacterial Properties
Research by Yar et al. (2006) investigated the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to compounds with potential anti-mycobacterial activities. This indicates the potential of this compound derivatives in the treatment of tuberculosis (Yar et al., 2006).
Electron Transfer Chemistry
A study by Chen et al. (1997) on the electron transfer chemistry of psoralen and coumarin derivatives, including bromopsoralens, highlights the potential use of this compound in studying electron transfer reactions. The research provides insights into the mechanisms of light-induced electron transfer reactions in similar compounds (Chen et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWMLKCXJJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)
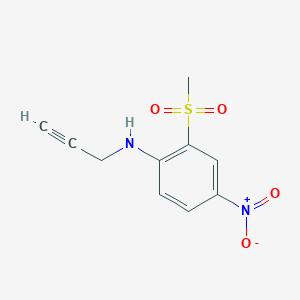
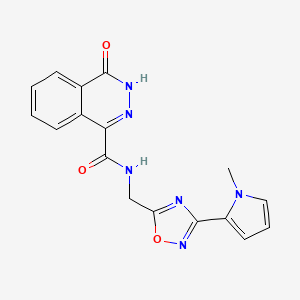
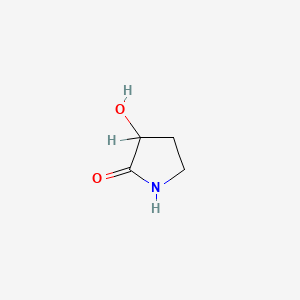
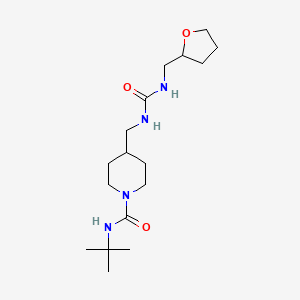
![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)

